molecular formula C4H3BrN2O2 B3248518 4-bromo-1H-pyrazole-3-carboxylic acid CAS No. 18745-17-0

4-bromo-1H-pyrazole-3-carboxylic acid

Cat. No.: B3248518
CAS No.: 18745-17-0
M. Wt: 190.98 g/mol
InChI Key: QISOBCMNUJQOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole (B372694) Derivatives in Scientific Disciplines

The unique structural features of pyrazoles have rendered them indispensable in several areas of scientific investigation. Their ability to act as ligands, intermediates, and pharmacophores has cemented their importance in the synthesis of complex molecules.

Pyrazole derivatives are a cornerstone in drug discovery and development. researchgate.net They exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties. globalresearchonline.netresearchgate.netnih.gov The presence of the pyrazole nucleus in clinically approved drugs highlights its therapeutic potential. nih.gov For instance, celecoxib (B62257), a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. The development of new pyrazole-based compounds continues to be a vibrant area of medicinal chemistry research, with the aim of discovering more potent and selective therapeutic agents. globalresearchonline.net

In the field of agrochemicals, pyrazole derivatives have emerged as effective agents for crop protection. rroij.comccspublishing.org.cn They are utilized in the synthesis of herbicides, fungicides, and insecticides, contributing to improved agricultural productivity. royal-chem.comnbinno.com The targeted action of some pyrazole-based agrochemicals on specific enzymes in pests and weeds makes them valuable tools in modern agriculture. acs.org Research in this area focuses on developing new pyrazole compounds with enhanced efficacy and better environmental profiles. ccspublishing.org.cn

The applications of pyrazole derivatives extend into materials science, where their unique electronic and photophysical properties are exploited. mdpi.com These compounds are used in the development of new materials such as conductive polymers, fluorescent probes, and organic light-emitting diodes (OLEDs). mdpi.comnbinno.commdpi.com The ability of the pyrazole ring to participate in coordination chemistry also makes it a valuable component in the design of metal-organic frameworks (MOFs) and other advanced materials with specific catalytic and optical properties. nbinno.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISOBCMNUJQOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929800
Record name 4-Bromo-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13745-17-0
Record name 4-Bromo-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Bromo 1h Pyrazole 3 Carboxylic Acid and Its Derivatives

Direct Bromination Approaches

Direct bromination of the pyrazole (B372694) ring is a primary method for introducing a bromine atom at the C4 position. This electrophilic aromatic substitution is influenced by the directing effects of the substituents on the pyrazole ring.

The pyrazole ring is susceptible to electrophilic attack, and the position of substitution is dictated by the existing groups on the ring. For pyrazoles, the C4 position is generally the most electron-rich and thus the most favorable site for electrophilic substitution, such as bromination. reddit.com The presence of both a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2) influences the electron distribution within the ring, directing the electrophile to the C4 position. reddit.com

Different brominating agents have been employed to achieve regioselective bromination of pyrazole derivatives, including elemental bromine, N-bromosuccinimide (NBS), and potassium bromide (KBr). jmcs.org.mx For instance, the reaction of pyrazole derivatives with N-halosuccinimides (NXS) in solvents like carbon tetrachloride or water has been shown to produce 4-halopyrazoles in excellent yields under mild conditions without the need for a catalyst. researchgate.net

The efficiency and selectivity of the bromination reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of brominating agent, solvent, temperature, and reaction time.

For the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid from 1H-pyrazole-3-carboxylic acid, one method involves using liquid bromine in the presence of tetrabutylammonium (B224687) bromide and potassium hydroxide (B78521) in water, with heating to 100°C for 4 hours. guidechem.com Another approach utilizes the oxidation of 4-bromo-3-methylpyrazole with potassium permanganate (B83412) in water at 90°C for 8 hours, which yields this compound with a 64.2% yield. guidechem.com

The use of N-bromosuccinimide (NBS) is a common and often milder alternative to elemental bromine. jmcs.org.mxnih.gov The reaction conditions, such as the amount of NBS and the use of conventional heating versus microwave irradiation, can be adjusted to optimize the yield of the desired monobrominated product and minimize the formation of dibrominated byproducts. researchgate.net For example, increasing the equivalents of NBS can lead to total conversion and a higher yield of the monobrominated compound. researchgate.net Solvents like acetonitrile (B52724) are frequently used for bromination reactions with NBS. nih.gov The addition of additives like sodium hydroxide can facilitate the bromination of less reactive substrates, such as pyrazole-3-carboxylic acid, achieving yields as high as 90%. nih.gov

Table 1: Optimization of Bromination of a Pyrazole Derivative researchgate.net

EntryReagent (Equivalents)ConditionsYield of Monobrominated ProductYield of Dibrominated Product
1NBS (1.1)Acetonitrile, Room Temp, 24hPartial ConversionPartial Conversion
2NBS (1.5)Acetonitrile, Room Temp, 24h69%-
3NBS (1.5)Acetonitrile, Microwave, 2hImproved Yield-

Multi-Component and One-Pot Synthesis Strategies

Multi-component reactions (MCRs) and one-pot syntheses have gained popularity in medicinal and pharmaceutical chemistry due to their efficiency, atom economy, and reduced waste generation. nih.gov These strategies allow for the construction of complex molecules like pyrazole derivatives in a single synthetic operation.

Several one-pot methods for the synthesis of pyrazole derivatives have been developed. organic-chemistry.org A notable example is the regioselective, one-pot synthesis of 4-bromopyrazole derivatives from 1,3-dicarbonyl compounds, arylhydrazines, and N-bromosaccharin, using silica-supported sulfuric acid as a catalyst under solvent-free conditions. jmcs.org.mx Another efficient one-pot synthesis produces 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids through a sequence of a MeONa/LiCl-mediated Claisen condensation, a Knorr reaction, and hydrolysis, achieving yields up to 91%. organic-chemistry.org This approach avoids the need to isolate unstable intermediates, making it more sustainable and suitable for industrial applications. organic-chemistry.org While many MCRs focus on creating diverse libraries of pyrazole derivatives for biological screening, the principles can be adapted for the specific synthesis of compounds like this compound. nih.govresearchgate.net

Claisen Condensation-Knorr Reaction Sequences

The Knorr pyrazole synthesis is a fundamental method for creating pyrazole rings by reacting a hydrazine (B178648) with a 1,3-dicarbonyl compound. researchgate.netchemhelpasap.comslideshare.net This reaction is known for its high speed and good yields, driven by the formation of a stable aromatic product. chemhelpasap.com A variation of this involves β-ketoesters, which react with hydrazines to form pyrazolones. chemhelpasap.com The mechanism typically begins with the condensation of the hydrazine with one of the carbonyl groups (often the ketone) to form a hydrazone intermediate. chemhelpasap.comrsc.org Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the pyrazole ring. chemhelpasap.com

To generate the necessary 1,3-dicarbonyl precursors, a Claisen condensation can be employed. researchgate.net More advanced "one-pot" procedures combine the Claisen condensation and the Knorr reaction. For instance, 1,3-diketones can be synthesized in situ from ketones and acid chlorides and then directly converted to pyrazoles by the addition of hydrazine without isolating the diketone intermediate. organic-chemistry.orgnih.gov This approach is efficient, chemoselective, and allows for the synthesis of complex pyrazoles that might otherwise be difficult to access. organic-chemistry.orgnih.gov Studies have shown that using lithium bases in toluene (B28343) can provide optimal yields for the initial diketone formation. organic-chemistry.org This one-pot strategy has been successfully used to prepare a variety of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates with good yields and excellent regioselectivity. researchgate.net

Cyclization Reactions of Hydrazones with Dioxalates

A notable method for synthesizing pyrazole-3-carboxylates involves the cyclization of hydrazone dianions with diethyl oxalate. mdpi.com This one-pot procedure provides an efficient route to the target structures. mdpi.com The reaction proceeds by forming a 1,4-dianion from a hydrazone, which then undergoes cyclization with the dioxalate. This method has proven effective, with reported yields around 53% for the desired pyrazole-3-carboxylates. mdpi.com A similar strategy has been developed for synthesizing 5-trifluoromethylated pyrazoles, where hydrazone dianions are cyclized with ethyl perfluorocarboxylates. researchgate.net

The process can be conceptualized in the following steps:

Formation of a hydrazone from a ketone and a hydrazine.

Generation of a 1,4-dianion from the hydrazone using a strong base.

Cyclization of the dianion with diethyl oxalate.

Aromatization to yield the final pyrazole-3-carboxylate product.

This approach offers a direct pathway to pyrazole carboxylates, which are valuable intermediates in medicinal and agricultural chemistry. mdpi.com

Transformations Involving 3/5-Trifluoromethylpyrazoles

The synthesis of pyrazoles containing trifluoromethyl (CF3) groups is of significant interest, and these compounds can serve as precursors or analogues to the target acid. One strategy involves the [3+2] cycloaddition of trifluoroacetohydrazonoyl bromides with vinyl acetates, which yields highly valuable ring-fused fluoroalkyl pyrazoles with good regioselectivity. bohrium.com Another approach is a three-component coupling of 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides, which is metal-free, catalyst-free, and proceeds under mild conditions to produce 3-trifluoromethylpyrazoles. researchgate.net

Furthermore, 3-trifluoromethylpyrazoles can be synthesized through the trifluoromethylation and subsequent cyclization of α,β-alkynic hydrazones. This transformation uses a hypervalent iodine reagent and proceeds efficiently without the need for a transition-metal catalyst. nih.gov The reaction of nonsymmetrical 1,3-dicarbonyl compounds with hydrazines can also be used, where the relative electrophilicity of the two carbonyl groups dictates the regioselectivity. nih.gov When one of the substituents is a CF3 group, its strong electron-withdrawing nature makes the adjacent carbonyl carbon highly electrophilic, directing the initial nucleophilic attack of the hydrazine and controlling the final substitution pattern of the pyrazole ring. nih.gov

Utilization of 1,3-Diketones and Arylhydrazines in Bromopyrazole Synthesis

A direct and efficient one-pot method for the regioselective synthesis of 4-bromopyrazole derivatives has been developed. jmcs.org.mx This procedure involves the reaction of 1,3-diketones, arylhydrazines, and a brominating agent, N-bromosaccharin, under solvent-free conditions. jmcs.org.mx The use of silica (B1680970) gel-supported sulfuric acid as a heterogeneous catalyst facilitates the reaction. jmcs.org.mx

The general protocol is as follows:

Mixing a 1,3-diketone, an arylhydrazine, and N-bromosaccharin.

Adding a catalytic amount of silica gel-supported sulfuric acid.

The reaction proceeds without solvent, and upon completion, the product is isolated.

This method is advantageous as it avoids the use of organic solvents and often circumvents the need for multi-step syntheses that might otherwise be required to obtain an appropriately substituted pyrazole for subsequent bromination. jmcs.org.mx The direct N-arylation of 3,5-disubstituted pyrazoles with reagents like 4-fluoronitrobenzene, using a base such as potassium tert-butoxide in DMSO, also provides a route to N-aryl pyrazoles, which could then be subjected to bromination. researchgate.net

Summary of One-Pot Synthesis of 4-Bromopyrazole Derivatives
Reactant 1Reactant 2Brominating AgentCatalystConditionsReference
1,3-DiketoneArylhydrazineN-BromosaccharinSilica Gel-Supported H₂SO₄Solvent-free jmcs.org.mx

Oxidative Preparations

Oxidation of alkyl side chains on the pyrazole ring presents a direct route to the corresponding carboxylic acid.

Oxidation of 4-Bromo-3-methyl-1H-pyrazole

A well-documented method for preparing this compound is the oxidation of 4-bromo-3-methyl-1H-pyrazole. guidechem.com This transformation is typically achieved using a strong oxidizing agent, such as potassium permanganate (KMnO₄). guidechem.com

The reaction conditions have been optimized to maximize the yield. Key parameters include the molar ratio of reactants, reaction temperature, and reaction time. guidechem.com Research indicates that the optimal molar ratio of potassium permanganate to 4-bromo-3-methylpyrazole is 3:1. guidechem.com Increasing the amount of oxidant beyond this ratio does not significantly improve the yield and complicates the post-reaction work-up. guidechem.com The ideal reaction temperature is reported to be 90°C, as temperatures exceeding this can lead to side reactions and a decrease in yield. guidechem.com A reaction time of 8 hours is generally sufficient to bring the reaction to equilibrium. guidechem.com Under these optimized conditions, a yield of 64.2% has been reported. guidechem.com

Optimized Conditions for Oxidation of 4-Bromo-3-methyl-1H-pyrazole
ParameterOptimal ValueReference
Oxidizing AgentPotassium Permanganate (KMnO₄) guidechem.com
Molar Ratio (KMnO₄ : Substrate)3:1 guidechem.com
Temperature90°C guidechem.com
Time8 hours guidechem.com
Reported Yield64.2% guidechem.com

Synthetic Routes via Maleic Acid Diester Intermediates

Maleic acid diesters serve as versatile four-carbon building blocks for the synthesis of pyrazole-5-carboxylate derivatives. A patented method describes a two-step process starting from a maleic acid diester. google.com

In the first step, the diester (e.g., diethyl maleate (B1232345) or dimethyl maleate) reacts with a substituted hydrazinopyridine in an alkaline solution. google.com This reaction, typically conducted by dissolving sodium ethoxide or methoxide (B1231860) in the corresponding alcohol, generates the sodium salt of a 3-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate. google.com The reaction is usually heated to around 80-90°C for a short period. google.com

Chemical Reactivity and Derivatization of 4 Bromo 1h Pyrazole 3 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in the 3-position of the pyrazole (B372694) ring is a primary site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

Esterification Reactions to Methyl Esters and Other Alkyl Esters

The conversion of 4-bromo-1H-pyrazole-3-carboxylic acid to its corresponding esters is a fundamental transformation. These esters, such as methyl 4-bromo-1H-pyrazole-3-carboxylate, are important intermediates for further derivatization, particularly in the development of pharmaceuticals and agrochemicals. chemimpex.com

Standard esterification procedures can be employed, though the specific conditions may vary. One common method involves the reaction of the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst. For instance, a related pyrazole carboxylic acid has been esterified using catalytic amounts of sulfuric acid in a sealed-vessel microwave system to improve reaction times and yield. researchgate.net Another approach for hindered acids, which can be relevant for substituted pyrazoles, is the use of a silver salt of the acid reacted with an alkyl halide. researchgate.net

A documented procedure for a structurally similar compound, ethyl 3-bromo-1H-pyrazole-4-carboxylate, involves a Sandmeyer-type reaction starting from the corresponding amine. In this synthesis, ethyl 3-amino-1H-pyrazole-4-carboxylate is treated with copper (II) bromide and isoamyl nitrite (B80452) in acetonitrile (B52724) at elevated temperatures to yield the bromo-ester. chemicalbook.com While this is not a direct esterification of the bromo-acid, it highlights a synthetic route to the ester.

ReactantReagent(s)ProductReference
Ethyl 3-amino-1H-pyrazole-4-carboxylateCopper (II) bromide, Isoamyl nitriteEthyl 3-bromo-1H-pyrazole-4-carboxylate chemicalbook.com
General Carboxylic AcidsCBr4, MethanolMethyl Esters researchgate.net
Substituted Benzoic AcidSulfuric Acid, Ethanol (Microwave)Ethyl Esters researchgate.net

Amide Formation via Acid Chloride Intermediates

The synthesis of amides from this compound is a crucial step in the development of many biologically active compounds. researchgate.net A common and efficient method for amide bond formation proceeds through a two-step sequence involving the initial conversion of the carboxylic acid to a more reactive acid chloride. youtube.com

The carboxylic acid is typically treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce 4-bromo-1H-pyrazole-3-carbonyl chloride. nih.govepa.govamadischem.com This intermediate is highly reactive towards nucleophiles and is generally used immediately in the next step without extensive purification.

The resulting acid chloride is then reacted with a primary or secondary amine to form the corresponding amide. youtube.com The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated as a byproduct. nih.gov This method is broadly applicable and allows for the synthesis of a wide range of N-substituted pyrazole-3-carboxamides. For example, the generation of a primary amide from a pyrazole derivative was achieved via the acid chloride intermediate. acs.org

Reactions with N,N'-Binucleophiles

The reactivity of the acid chloride intermediate extends to reactions with molecules containing two nucleophilic centers, known as N,N'-binucleophiles. This approach has been utilized to synthesize novel bis-carboxamide derivatives of pyrazoles. guidechem.com

In a representative study, a pyrazole-3-carboxylic acid was first converted to its acid chloride. This reactive intermediate was then treated with various N,N'-binucleophiles, such as p-phenylenediamine (B122844) and benzidine, in an appropriate solvent. The reaction leads to the formation of symmetrical bis-amides where the binucleophile bridges two pyrazole units. guidechem.com These reactions demonstrate the utility of 4-bromo-1H-pyrazole-3-carbonyl chloride as a precursor for constructing larger, more complex molecular architectures.

N,N'-BinucleophileReaction TimeProductYieldReference
p-Phenylenediamine2 hoursPyrazole bis-carboxamide77% guidechem.com
Benzidine3 hoursPyrazole bis-carboxamide82% guidechem.com

Reactivity of the Bromine Atom

The bromine atom at the 4-position of the pyrazole ring is a key handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and the bromine atom on the pyrazole ring serves as an excellent electrophilic partner in these transformations. nobelprize.org These reactions allow for the attachment of a wide variety of substituents to the pyrazole core.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound, typically a boronic acid or its ester. organic-chemistry.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. organic-chemistry.org

The Suzuki coupling of bromo-pyrazoles has been extensively studied. For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various aryl, heteroaryl, and styryl boronic acids has been successfully achieved using an XPhos Pd G2 precatalyst. In another example, 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one was coupled with a range of boronic acids under microwave irradiation with a PdCl₂(PPh₃)₂ catalyst, although issues with debromination were noted and addressed by catalyst and ligand screening. nih.gov

A general protocol for the Suzuki coupling of a bromo-pyrazole derivative involves the reaction of the bromo-pyrazole with a boronic acid (typically 1.1-1.5 equivalents) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or XPhos-based precatalysts) and a base (such as Na₂CO₃, K₂CO₃, or Cs₂CO₃). researchgate.netgoogle.com The reaction is typically carried out in a solvent system like a mixture of 1,4-dioxane (B91453) and water, often at elevated temperatures. researchgate.net These conditions facilitate the formation of a new carbon-carbon bond at the 4-position of the pyrazole ring, enabling the synthesis of a diverse library of 4-substituted pyrazole derivatives.

Bromo-pyrazole SubstrateBoronic AcidCatalystBaseSolventProductReference
4-Bromo-3,5-dinitro-1H-pyrazoleAryl/Heteroaryl/Styryl Boronic AcidsXPhos Pd G2--4-Substituted-3,5-dinitro-1H-pyrazoles
3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃Dioxane3-Arylated product nih.gov
General 4H-Indazol-4-ones/PyrazolesAryl Boronic AcidsPd(PPh₃)₄Na₂CO₃1,4-Dioxane/Water4-Aryl-pyrazoles researchgate.net

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, typically an organolithium or organomagnesium compound. nih.gov This transformation is highly valuable as it generates a nucleophilic carbon center that can react with a wide array of electrophiles. For this compound, halogen-metal exchange at the C4 position provides a powerful route for further functionalization.

The lithiation of a protected 4-bromopyrazole has been demonstrated. Specifically, 4-bromo-1-phenylsulphonylpyrazole undergoes regioselective metallation at the C5 position with phenyl-lithium, but halogen-metal exchange at the C4-bromo position can be achieved using alkyllithium reagents like n-butyllithium at low temperatures. slideshare.net The resulting 4-lithiated pyrazole is a potent nucleophile that can be trapped with various electrophiles to introduce substituents such as alkyl, carbonyl, or silyl (B83357) groups. A study on bromoheterocycles with acidic protons has shown that a combination of i-PrMgCl and n-BuLi can facilitate selective bromine-metal exchange under non-cryogenic conditions. wikipedia.orglibretexts.org This method could be particularly useful for this compound, as it would likely require protection of both the N-H and carboxylic acid protons before the exchange reaction.

The general sequence for a halogen-metal exchange followed by electrophilic quench is shown below:

Starting MaterialReagent 1IntermediateReagent 2 (Electrophile, E⁺)Product
Protected 4-Bromo-1H-pyrazole-3-carboxylaten-BuLi or t-BuLi4-Lithio-pyrazole derivativeE.g., CO₂, RCHO, R₂CO, Me₃SiClProtected 4-Substituted-1H-pyrazole-3-carboxylate

Functionalization of the Pyrazole Ring System

Beyond the reactions at the C4-bromo position, the pyrazole ring system of this compound offers other sites for functionalization, including the N-H and carboxylic acid groups, as well as the potential for further substitution on the ring itself or for the construction of fused heterocyclic systems.

The N-H of the pyrazole ring can be readily alkylated or arylated. For instance, the N-alkylation of ethyl 1H-pyrazole-4-carboxylate with N-Boc-3-iodoazetidine has been reported as an efficient method for creating novel building blocks. smolecule.com Similarly, the N1 position of this compound can be functionalized, which can also influence the reactivity of the other positions on the ring.

The carboxylic acid group at the C3 position can be converted into a variety of other functional groups, such as esters, amides, or nitriles. For example, the synthesis of 5-bromo-1H-pyrazole-3-carboxylate has been achieved, which can then be used in further transformations. rsc.org The conversion to an amide, for instance, could be a key step in the synthesis of biologically active molecules.

Furthermore, the pyrazole ring itself can serve as a building block for the synthesis of fused heterocyclic systems. Pyrazolo[1,5-a]pyrimidines, for example, can be synthesized from the cyclocondensation of aminopyrazoles with enaminones. While this would require the conversion of the bromo-pyrazole to an amino-pyrazole, it highlights a potential pathway for creating more complex molecular architectures. Similarly, pyrazolo[3,4-b]pyridines can be synthesized from aminopyrazoles and dicarbonyl compounds. rsc.org

Electrophilic substitution on the pyrazole ring is another potential functionalization pathway. While the C4 position is already occupied by a bromine atom, further substitution could occur depending on the reaction conditions and the directing effects of the existing substituents. In pyrazole systems, electrophilic attack generally occurs at the C4 position. However, with C4 blocked, electrophiles might be directed to other positions, although this would likely require harsh conditions due to the deactivating nature of the bromo and carboxyl groups.

A summary of potential functionalization reactions on the pyrazole ring system is presented below:

Reaction TypeReactantsProduct
N-AlkylationThis compound + Alkyl halide4-Bromo-1-alkyl-1H-pyrazole-3-carboxylic acid
EsterificationThis compound + Alcohol/H⁺4-Bromo-1H-pyrazole-3-carboxylate ester
AmidationThis compound + Amine/Coupling agent4-Bromo-1H-pyrazole-3-carboxamide
Synthesis of Fused Heterocycles(From derived aminopyrazole) + Dicarbonyl compoundPyrazolo[3,4-b]pyridine derivative

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy of 4-bromo-1H-pyrazole-3-carboxylic acid reveals distinct signals corresponding to the different protons within the molecule. The spectrum is characterized by a singlet observed for the C5-proton of the pyrazole (B372694) ring. The acidic proton of the carboxylic acid group and the N-H proton of the pyrazole ring typically appear as broad singlets at lower fields, and their chemical shifts can be sensitive to the solvent and concentration.

Proton Chemical Shift (δ) ppm Multiplicity
H5 (pyrazole ring)7.94Singlet
NH (pyrazole ring)13.63Broad Singlet
OH (carboxylic acid)13.63Broad Singlet

Note: The overlapping signals of the NH and OH protons are often observed in solvents like DMSO-d6.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon atom. The carbonyl carbon of the carboxylic acid group is typically observed at the downfield end of the spectrum. The carbons of the pyrazole ring appear at chemical shifts characteristic of aromatic heterocyclic systems.

Carbon Atom Chemical Shift (δ) ppm
C=O (Carboxylic Acid)~160-170
C3 (pyrazole ring)~140-150
C5 (pyrazole ring)~130-140
C4 (pyrazole ring)~95-105

Note: Predicted values based on typical ranges for similar structures. Precise experimental values are required for definitive assignment.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy offers direct insight into the electronic structure of nitrogen-containing compounds like pyrazoles. The chemical shifts of the two nitrogen atoms in the pyrazole ring of this compound would provide valuable information about their respective chemical environments and tautomeric state. In general, for pyrazole systems, the doubly bonded nitrogen (pyridinic) resonates at a higher frequency (lower ppm value) compared to the singly bonded, protonated nitrogen (pyrrolic). The presence of the bromine and carboxylic acid substituents would further influence these chemical shifts.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy Characterization

The FT-IR spectrum of this compound, typically recorded using a KBr wafer, displays characteristic absorption bands that confirm the presence of its key functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with the N-H stretching vibration of the pyrazole ring. The carbonyl (C=O) stretching of the carboxylic acid gives rise to a strong, sharp absorption band.

Vibrational Mode Frequency (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500-3300Strong, Broad
N-H Stretch (Pyrazole)Overlaps with O-HMedium, Broad
C=O Stretch (Carboxylic Acid)~1700-1725Strong
C=N Stretch (Pyrazole Ring)~1550-1620Medium
C-Br Stretch~500-600Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is approximately 191 g/mol . nih.gov

X-ray Crystallography for Solid-State Structure Determination

As of the latest available research, detailed X-ray crystallographic data for the solid-state structure of this compound has not been publicly reported. While crystallographic studies have been conducted on closely related analogues, such as the nitro-substituted derivative 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, this information is not directly applicable due to the significant influence of the nitro group on the crystal packing and molecular geometry.

Scientific literature provides comprehensive crystallographic analyses for solvates of this nitro-analogue, including a monohydrate and a dimethyl sulfoxide (B87167) monosolvate. bg.ac.rsresearchgate.net For instance, the crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate was determined to be in the monoclinic P21/c space group. researchgate.net Similarly, the dimethyl sulfoxide monosolvate of the same nitro-compound also crystallizes in a monoclinic system. bg.ac.rs These studies reveal intricate networks of hydrogen bonding and other intermolecular interactions involving the pyrazole ring, the carboxylic acid group, the nitro group, and the solvent molecules. bg.ac.rsresearchgate.net

However, without a dedicated single-crystal X-ray diffraction study on this compound itself, crucial information regarding its specific crystal system, space group, unit cell dimensions, and the precise arrangement of molecules in the solid state remains undetermined. Such a study would be necessary to definitively characterize its three-dimensional structure and understand the intermolecular forces, such as hydrogen bonding, that govern its crystalline lattice.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

DFT has become a important tool in computational chemistry for predicting the properties of molecules like 4-bromo-1H-pyrazole-3-carboxylic acid. These calculations provide a balance between accuracy and computational cost, making them suitable for studying relatively complex organic molecules.

Geometry Optimization Studies

Interactive Table: Predicted Geometrical Parameters for a Pyrazole (B372694) Carboxylic Acid Derivative

Note: This data is illustrative and based on calculations for a related pyrazole carboxylic acid, not this compound, for which specific published data is not available.

ParameterBond/AnglePredicted Value
Bond LengthN1-N21.34 Å
Bond LengthC3-C41.42 Å
Bond LengthC4-C51.38 Å
Bond LengthC3-C(OOH)1.48 Å
Bond AngleN2-N1-C5109.5°
Bond AngleN1-N2-C3112.0°
Bond AngleN2-C3-C4105.0°

Electronic Structure Analysis (HOMO-LUMO)

The electronic structure of a molecule is key to understanding its chemical reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For pyrazole derivatives, the HOMO is typically a π-orbital delocalized over the pyrazole ring, while the LUMO is a π*-antibonding orbital. The presence of the electron-withdrawing bromine atom and carboxylic acid group is expected to lower the energies of both the HOMO and LUMO and affect the HOMO-LUMO gap.

Interactive Table: Predicted Frontier Orbital Energies for a Pyrazole Carboxylic Acid Derivative

Note: This data is illustrative and based on general values for pyrazole derivatives.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It allows for the investigation of charge transfer interactions (hyperconjugation) between occupied and unoccupied orbitals, which contribute to the stability of the molecule. In this compound, NBO analysis would reveal the nature of the C-Br bond, the delocalization of electron density within the pyrazole ring, and the electronic interactions involving the carboxylic acid group. These interactions are crucial for understanding the molecule's reactivity and spectroscopic characteristics.

Mechanistic Studies of Reactions

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. For this compound, computational studies could be employed to investigate various reactions, such as electrophilic substitution on the pyrazole ring, nucleophilic substitution of the bromine atom, or reactions involving the carboxylic acid group (e.g., esterification). By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction pathways and predicting the most favorable reaction conditions. While specific mechanistic studies on this compound were not found, research on related pyrazoles provides a framework for such investigations. guidechem.com

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, DFT calculations can be used to predict its infrared (IR), and nuclear magnetic resonance (NMR) spectra.

Vibrational Frequencies (IR Spectra): The calculated vibrational frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. These can be compared with experimental IR spectra to aid in the identification and characterization of the molecule.

NMR Chemical Shifts: The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) can be calculated and are highly sensitive to the electronic environment of the nuclei. These predicted spectra are instrumental in assigning the signals in experimental NMR data.

Non-linear Optical (NLO) Properties Theoretical Evaluation

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Theoretical calculations can predict the NLO properties of a molecule, such as its first hyperpolarizability (β). Pyrazole derivatives, with their π-conjugated systems, have been investigated for their NLO potential. researchgate.net The presence of electron-donating and electron-withdrawing groups can enhance the NLO response. In this compound, the interplay between the pyrazole ring, the bromo group, and the carboxylic acid group could lead to interesting NLO properties. Computational studies would involve calculating the hyperpolarizability to assess its potential as an NLO material.

Applications in Medicinal Chemistry Research

Role as a Key Intermediate in Drug Discovery and Development

4-Bromo-1H-pyrazole-3-carboxylic acid is a valuable intermediate in the synthesis of more complex molecules with desired pharmacological profiles. The presence of a bromine atom, a carboxylic acid group, and the pyrazole (B372694) ring itself offers multiple reactive sites for chemical derivatization. The bromine atom can be readily substituted, and the carboxylic acid can be converted into esters, amides, or other functional groups, allowing for the creation of large libraries of compounds for high-throughput screening.

The pyrazole core is a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets with high affinity. smolecule.com This characteristic makes pyrazole-containing compounds, including those derived from this compound, highly sought after in drug discovery programs. globalresearchonline.netresearchgate.net Its utility as a building block is central to the development of new chemical entities aimed at a variety of therapeutic areas.

Pharmacological Activities of this compound Derivatives

Derivatives synthesized from the this compound scaffold have been extensively studied for their therapeutic potential. The versatility of the pyrazole ring allows it to be incorporated into molecules that exhibit a broad spectrum of biological effects, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial activities. globalresearchonline.netresearchgate.netresearchgate.net

Pyrazole derivatives are well-known for their anti-inflammatory effects, with some compounds acting as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation. nih.govtandfonline.com The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug research to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Several studies have reported on pyrazole derivatives with significant anti-inflammatory activity. For instance, the compound FR140423, a diarylpyrazole derivative, demonstrated potent, dose-dependent reduction of carrageenin-induced paw edema and adjuvant arthritis in rat models, with its potency being two- to three-fold higher than that of indomethacin (B1671933). nih.gov This compound was also found to be 150 times more selective for COX-2 over COX-1. nih.gov Other research has highlighted various pyrazole derivatives that show comparable or superior anti-inflammatory activity to standard drugs like celecoxib (B62257) and diclofenac (B195802). tandfonline.comnih.gov

Derivative ClassModelFindingReference
Diarylpyrazole (FR140423)Carrageenan-induced paw edema2-3 times more potent than indomethacin nih.gov
DiarylpyrazoleIn vitro COX inhibitionHigh selectivity for COX-2 (SI > 8.6) tandfonline.com
Pyrazole-carboxamideCarrageenan-induced paw edemaBetter activity than diclofenac sodium nih.gov

The analgesic properties of pyrazole derivatives are often linked to their anti-inflammatory mechanisms, such as COX inhibition. nih.gov However, some derivatives exhibit centrally-mediated analgesic effects as well. The pyrazole scaffold is present in several established analgesic agents. vietnamjournal.rusemanticscholar.org

Research has shown that derivatives of pyrazole can produce significant pain relief in various animal models. For example, the selective COX-2 inhibitor FR140423 not only showed anti-hyperalgesic effects in an inflammation model that were five-fold more potent than indomethacin but also increased the pain threshold in non-inflamed tissues. nih.gov Uniquely, its analgesic effects were blocked by the opioid antagonist naloxone, suggesting a morphine-like mechanism of action in addition to its NSAID properties. nih.gov Other studies on fused pyrazole derivatives have also confirmed their analgesic potential in standard laboratory tests. researchgate.netzsmu.edu.ua

DerivativeModelKey FindingReference
FR140423Yeast-induced hyperalgesia5-fold more potent than indomethacin nih.gov
FR140423Tail-flick testAnalgesic effect blocked by naloxone nih.gov
Fused PyrazolopyrazolesAcetic acid-induced writhingAll tested compounds showed analgesic activity researchgate.net
Pyrazole-1,2,4-triazole hybridsAcetic acid-induced writhing & formalin testCompounds showed significant antinociceptive activity zsmu.edu.ua

The central nervous system activity of pyrazole derivatives includes significant anticonvulsant properties. researchgate.net Researchers have synthesized and evaluated numerous pyrazole-containing compounds for their ability to protect against seizures in preclinical models. nih.gov

In studies using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are standard screening tests for antiepileptic drugs, several pyrazole derivatives have shown noteworthy activity. nih.gov One study identified a compound, designated 7h, as the most potent anticonvulsant in its series. researchgate.netnih.gov Further investigation revealed that this compound also reduced levels of oxidative stress and inflammation, suggesting multiple mechanisms contributing to its neuroprotective effects. nih.gov Another series of indeno[1,2-c]pyrazole-2-carboxamide analogues also demonstrated significant protection against minimal clonic seizures in the 6 Hz test, a model for therapy-resistant seizures. researchgate.net

Derivative ClassSeizure ModelResultReference
Substituted PyrazolesMES & scPTZCompound 7h identified as most potent agent nih.gov
Indeno[1,2-c]pyrazole-carboxamides6 Hz psychomotor seizureCompound 4c showed 75% protection at 100 mg/kg researchgate.net
Coumarinyl-thiazolinesPTZ-induced seizuresHigh anticonvulsant potency observed nih.gov

The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents, and pyrazole derivatives have emerged as a promising area of research. nih.gov These compounds have been shown to possess a broad spectrum of activity against various pathogens. eurekaselect.comresearchgate.net

Numerous studies have documented the antibacterial effects of pyrazole-3-carboxylic acid derivatives and related structures against both Gram-positive and Gram-negative bacteria. nih.govnih.govmdpi.com The specific substitutions on the pyrazole ring play a crucial role in determining the potency and spectrum of activity. mdpi.com

For instance, a series of 1,3-diphenyl pyrazole derivatives showed potent activity against Acinetobacter baumannii, a challenging Gram-negative pathogen, with minimum inhibitory concentrations (MIC) as low as 4 µg/mL. nih.gov Another study on pyrazole derivatives containing thiazole (B1198619) scaffolds found that compounds with strong electron-withdrawing groups, like a nitro group, exhibited enhanced antibacterial activity. mdpi.com Research has also identified pyrazole derivatives effective against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Derivative ClassTarget BacteriaPotency (MIC)Reference
1,3-Diphenyl PyrazolesAcinetobacter baumanniiAs low as 4 µg/mL nih.gov
Thiazolo-pyrazole hybridsMRSAAs low as 4 µg/mL nih.gov
Pyrazole-Thiazole hybridsGram-positive & Gram-negativeGood to moderate activity mdpi.com
Imidazo-pyridine substituted pyrazolesBroad spectrum<1 µg/mL (MBC) nih.gov

Antimicrobial Efficacy

Antifungal Activity

The pyrazole nucleus is a common feature in many antifungal agents. Research into derivatives of pyrazole carboxylic acids has revealed promising antifungal properties. Studies on pyrazole carboxamides and isoxazolol pyrazole carboxylates, which are structurally related to this compound, have demonstrated notable activity against various phytopathogenic fungi.

In one study, a series of novel pyrazole carboxamides were synthesized and evaluated for their in vitro antifungal activity against Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. Several of these compounds exhibited moderate to significant antifungal effects. For instance, the isoxazolol pyrazole carboxylate derivative, 7ai, displayed strong activity against R. solani, with an EC50 value of 0.37 μg/mL.

Another study focused on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides. One of the synthesized compounds, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), showed broad-spectrum antifungal activity against seven phytopathogenic fungi, with its efficacy being superior to the commercial fungicide boscalid. These findings highlight the potential of the pyrazole carboxamide scaffold, closely related to this compound, in the development of new antifungal agents.

Anticancer/Antitumor Investigations

The pyrazole scaffold is a key component in a variety of anticancer agents. Derivatives of this compound have been investigated for their potential as antitumor drugs, with several studies demonstrating their cytotoxic effects against various cancer cell lines.

For example, a series of novel N-phenylpyrazole derivatives were synthesized and evaluated for their antitumor activity against liver cancer (HepG2), human colonic carcinoma (HCT-116), and human breast adenocarcinoma (MCF-7) cell lines. Several of these compounds, including 6d, 7b, 7c, 9b, and 11, exhibited potent antitumor activity, with some showing higher efficacy than the reference drug Doxorubicin.

Furthermore, the introduction of a bromine atom to the pyrazole ring has been shown to enhance cytotoxic activity in some cases. Studies on bromo-derivatives of pyrazolones have demonstrated their cytotoxic effects, suggesting that the bromo-substitution on the pyrazole core, as seen in this compound, could be a favorable feature for anticancer drug design.

Enzyme Inhibition Studies

The unique chemical structure of this compound makes it an attractive candidate for the design of enzyme inhibitors. Its derivatives have been explored for their ability to inhibit various enzymes implicated in a range of diseases.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often associated with diseases like cancer. The pyrazole scaffold is a well-established core structure in many kinase inhibitors. While direct studies on this compound as a kinase inhibitor are limited, research on related pyrazole derivatives highlights the potential of this chemical class.

Numerous pyrazole-based compounds have been identified as potent inhibitors of various kinases, including Akt, Aurora kinases, and cyclin-dependent kinases (CDKs). The pyrazole ring often serves as a crucial pharmacophore, interacting with the hinge region of the kinase active site. The versatility of the pyrazole scaffold allows for the development of both selective and multi-targeted kinase inhibitors.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. Heteroaryl-pyrazole carboxylic acids have emerged as a class of CA inhibitors.

Research on substituted heteroaryl-pyrazole carboxylic acid derivatives has demonstrated their potential to selectively inhibit specific CA isoforms. For instance, a series of compounds bearing a 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid scaffold were evaluated for their inhibitory activity against human CA isoforms. One derivative, compound 2c, was identified as a potent and selective inhibitor of hCA XII with a Ki of 0.21 μM. Furthermore, sulfonamide derivatives of pyrazole carboxylic acids have also been synthesized and shown to be effective inhibitors of CA isoenzymes I and II. These studies suggest that the pyrazole carboxylic acid framework is a promising starting point for the design of novel CA inhibitors.

Trypanosoma cruzi Proline Racemase (TcPRAC) Inhibition

Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health concern in Latin America. Trypanosoma cruzi proline racemase (TcPRAC) is a validated target for the development of new drugs against this disease. In the search for novel TcPRAC inhibitors, a series of soluble pyrazole derivatives were synthesized as analogs of the known inhibitor pyrrole-2-carboxylic acid (PYC).

Among the synthesized compounds, this compound (referred to as Br-PZC or 4c in the study) was found to be a weak inhibitor of TcPRAC, with a reported inhibition constant (Ki) of less than 1 mM. While its inhibitory activity was modest, this finding is significant as it directly implicates the this compound structure in the interaction with this parasitic enzyme.

Inhibition of Trypanosoma cruzi Proline Racemase (TcPRAC) by Pyrazole Analogs
CompoundAbbreviationInhibition Constant (Ki)
4-chloro-1H-pyrazole-3-carboxylic acidCl-PZC (4b)<0.3 mM
This compoundBr-PZC (4c)<1 mM

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a major strategy for the treatment of hypertension. While the pyrazole scaffold is recognized for its diverse biological activities, specific studies on the ACE inhibitory potential of this compound are not extensively documented.

However, research on broader classes of pyrazole derivatives has shown promise in this area. For example, a series of chalcones and their corresponding pyrazole derivatives were synthesized and evaluated for their ACE inhibitory activity. One of the pyrazole derivatives demonstrated the most potent activity in the series with an IC50 value of 0.213 mM. Although this study did not specifically investigate pyrazole-3-carboxylic acids, it suggests that the pyrazole nucleus can serve as a scaffold for the development of ACE inhibitors. Further investigation is warranted to explore the potential of this compound and its derivatives in this therapeutic area.

Estrogen Receptor (ER) Ligand Activity

The pyrazole scaffold, a core component of this compound, is a significant structure in the development of ligands for the estrogen receptor (ER). Research has demonstrated that certain tetrasubstituted pyrazole derivatives act as high-affinity ligands for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govnih.gov These findings have spurred investigations into how specific substitutions on the pyrazole ring influence binding affinity and selectivity, which is crucial for designing novel therapeutics, particularly for hormone-dependent cancers. thesciencein.org

The structural features of pyrazole-based compounds allow them to mimic the steroidal structure of estradiol, enabling them to bind to the ligand-binding pocket of estrogen receptors. The design and synthesis of various pyrazole analogues have aimed to optimize these interactions to achieve desired biological effects, such as selective estrogen receptor modulation (SERM) or pure antagonism. For instance, studies have shown that the substituent pattern on the pyrazole ring is critical for determining the binding affinity and agonist or antagonist activity at ER subtypes. nih.govnih.gov

In one line of research, novel tetrasubstituted pyrazole derivatives were synthesized to explore their binding affinity for ERα and ERβ. nih.gov This research highlights the versatility of the pyrazole nucleus in generating diverse molecular shapes that can be tailored for specific receptor interactions. The substitution pattern, including the presence of functional groups like hydroxyls and alkyls, has been shown to be a key determinant of binding affinity and selectivity for ERα. nih.gov For example, a propyl group at the C-4 position of the pyrazole ring and a p-hydroxyl group on an N(1)-phenyl substituent were found to enhance affinity and selectivity for ERα. nih.gov While direct studies on this compound's ER activity are not extensively detailed in the reviewed literature, its structure represents a foundational scaffold upon which more complex and selective ER ligands can be built. The carboxylic acid group, in particular, offers a reactive handle for further chemical modification to create a library of potential ER ligands. Molecular docking studies on various substituted pyrazole derivatives have indicated their potential to be potent inhibitors of estrogen receptor alpha, suggesting a promising avenue for the development of treatments for breast cancer. thesciencein.org

Table 1: Examples of Pyrazole Derivatives and their Estrogen Receptor Activity

Compound NameStructureTargetActivity/Finding
Propylpyrazole triol (PPT)4,4',4''-(4-propyl-1H-pyrazole-1,3,5-triyl)trisphenolERαBinds with high affinity and has a 410-fold binding preference for ERα over ERβ; acts as an ERα-specific agonist. nih.gov
3-(4-Methoxy-3-nitro-phenyl)-1-(4-methoxy-phenyl)-4-methyl-5-phenyl-1H-pyrazoleNitro-substituted triaryl pyrazole derivativeERα / ERβSynthesized as a potential estrogen receptor ligand to study binding selectivity patterns. nih.gov
4-hydroxy TamoxifenN/A (Standard)ERαUsed as a standard for comparison in molecular docking studies of pyrazole derivatives for breast cancer treatment. thesciencein.org
Substituted Pyrazole DerivativesVarious 3- and 4-substituted pyrazoles (e.g., 4-methyl, 4-hydroxy, 4-chloro, 4-bromo)ERαMolecular docking studies suggest these derivatives are potentially potent when compared to 4-hydroxy Tamoxifen. thesciencein.org

Applications in Agricultural Chemistry Research

Intermediate in Herbicide Synthesis

The pyrazole (B372694) scaffold is a core component of several classes of herbicides. The carboxylic acid group on the 4-bromo-1H-pyrazole-3-carboxylic acid molecule is particularly important as it allows for the formation of amides, esters, and other derivatives, which are common linkages in herbicidally active compounds. While specific commercial herbicides directly synthesized from this compound are not extensively detailed in publicly available literature, the principles of its use can be understood by examining the synthesis of related pyrazole-based herbicides.

For instance, the synthesis of many pyrazole-based herbicides involves the coupling of a pyrazole carboxylic acid or its corresponding acid chloride with a suitable amine or alcohol moiety. The bromine atom on the pyrazole ring of this compound can also be a site for further chemical modification, allowing for the introduction of different functional groups to fine-tune the herbicidal activity and selectivity of the final product.

Research into pyrazole derivatives has led to the discovery of compounds with various herbicidal modes of action, including the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), acetolactate synthase (ALS), and 4-hydroxyphenylpyruvate dioxygenase (HPPD). The versatility of the pyrazole core, and by extension intermediates like this compound, allows for the exploration of a wide chemical space in the search for new herbicidal molecules.

Table 1: Representative Pyrazole-Containing Herbicides and their Characteristics

Herbicide NameChemical ClassMode of ActionPrimary Weeds Controlled
PyrasulfotolePyrazoleHPPD inhibitorBroadleaf weeds
TopramezonePyrazoleHPPD inhibitorBroadleaf and grass weeds
PinoxadenPhenyl-pyrazoleACCase inhibitorGrass weeds
PyroxasulfonePyrazoleVery-long-chain fatty acid synthesis inhibitorGrass and broadleaf weeds

Intermediate in Fungicide Development

The role of pyrazole derivatives is perhaps even more prominent in the development of modern fungicides. A significant class of fungicides, the succinate (B1194679) dehydrogenase inhibitors (SDHIs), often feature a pyrazole-carboxamide core structure. These fungicides work by disrupting the fungal respiration process, leading to the inhibition of fungal growth and development.

The compound this compound is an ideal starting point for the synthesis of pyrazole-carboxamide fungicides. The carboxylic acid group can be readily converted to an acid chloride, which is then reacted with a specific amine to form the desired amide linkage. This synthetic strategy has been employed to create a wide range of highly effective SDHI fungicides.

For example, a patent for the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for several successful fungicides, highlights the importance of substituted pyrazoles in this field. The synthesis of N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, a compound with high antifungal activity, further illustrates the utility of halogenated pyrazole structures in fungicide design.

Table 2: Examples of Pyrazole-Carboxamide SDHI Fungicides and their Efficacy

Fungicide NameTarget PathogensExample EC50 Value
BixafenSeptoria tritici, Puccinia triticina0.04 mg/L (Septoria tritici)
PenthiopyradBotrytis cinerea, Sclerotinia sclerotiorum0.05 mg/L (Botrytis cinerea)
IsopyrazamRamularia collo-cygni, Rhynchosporium secalis0.02 mg/L (Ramularia collo-cygni)
FluxapyroxadAlternaria solani, Mycosphaerella fijiensis0.06 mg/L (Alternaria solani)

EC50 values represent the concentration of the fungicide that inhibits 50% of the fungal growth in in-vitro studies and can vary depending on the specific fungal isolate and experimental conditions.

Contributions to Crop Protection and Yield Enhancement

The development of novel herbicides and fungicides is crucial for modern agriculture to ensure food security for a growing global population. Weeds and fungal diseases can cause significant crop losses, reducing both the quantity and quality of the harvest. By serving as a versatile intermediate in the synthesis of new agrochemicals, this compound plays a fundamental role in addressing these challenges. researchgate.net

The creation of herbicides derived from pyrazole intermediates helps farmers to control weed competition, allowing crops to access more sunlight, water, and nutrients. This leads to healthier plant growth and ultimately higher yields. Similarly, fungicides developed from pyrazole precursors protect crops from devastating fungal diseases, preventing yield losses and improving the storage life of harvested produce.

The continuous research and development in the area of pyrazole-based agrochemicals, facilitated by the availability of key building blocks like this compound, allows for the introduction of new active ingredients with improved efficacy, better crop safety profiles, and different modes of action to combat the development of resistance in weed and pathogen populations.

Future Research Trajectories and Therapeutic Advancement

Design and Synthesis of Novel, Structurally Diverse Derivatives

The inherent reactivity of 4-bromo-1H-pyrazole-3-carboxylic acid provides a fertile ground for the synthesis of structurally diverse derivatives. The bromine atom at the 4-position and the carboxylic acid at the 3-position are key functional handles for a variety of chemical transformations.

Future synthetic strategies will likely continue to exploit these reactive sites. The carboxylic acid group can be readily converted into esters, amides, and other derivatives. For instance, the synthesis of pyrazole-3-carboxamides has been a significant area of focus. shd-pub.org.rs This can be achieved by reacting the corresponding pyrazole-3-carboxylate ester with various amines. shd-pub.org.rs Another approach involves the formation of pyrazole-3-carbonyl isothiocyanate, which can then react with chiral amino alcohols to produce thioureide derivatives. shd-pub.org.rs

Furthermore, the bromine atom can be subjected to a range of cross-coupling reactions, such as Suzuki coupling, to introduce a wide variety of aryl and heteroaryl substituents. mdpi.com This allows for the creation of extensive libraries of novel compounds with diverse structural motifs. The combination of modifications at both the carboxylic acid and the bromo positions can lead to a vast chemical space of new derivatives with potentially unique biological activities. For example, novel pyrazole-NO hybrid molecules have been prepared by linking pyrazole-3-carboxylic acid derivatives with nitric oxide donor moieties like oximes or nitrate (B79036) esters. nih.govresearchgate.net

The synthesis of fused pyrazole (B372694) systems, such as pyrazolo[3,4-b]pyridines, represents another promising avenue. acs.org These bicyclic structures can be accessed through the reaction of aminopyrazole precursors with 1,3-dicarbonyl compounds. acs.org The strategic use of this compound as a precursor in these multi-step syntheses can lead to the generation of complex and structurally novel heterocyclic systems.

Comprehensive Structure-Activity Relationship (SAR) Studies

A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the biological activity of derivatives of this compound. By methodically altering different parts of the molecule and assessing the impact on efficacy and selectivity, researchers can identify key pharmacophoric features.

SAR studies on pyrazole derivatives have shown that substitutions at various positions on the pyrazole ring can significantly influence their biological effects. nih.govnih.gov For instance, in the context of anticancer agents, appropriate substitutions can enhance efficacy and tumor selectivity. nih.gov

Key areas for SAR exploration originating from this compound include:

The N1-position of the pyrazole ring: Substitution at this position can significantly impact activity. For example, in a series of pyrazole-based inhibitors of meprin α and β, N-substitution with lipophilic moieties led to a decrease in activity compared to the unsubstituted pyrazole. nih.gov

The substituent at the 4-position: The nature of the group replacing the bromine atom is critical. Introducing different aryl or heteroaryl groups via cross-coupling reactions can modulate the interaction of the molecule with its biological target.

The group attached to the carboxylic acid function: Conversion of the carboxylic acid to various amides or esters can influence solubility, cell permeability, and binding affinity. SAR studies on pyrazole-3-carboxamides have revealed that the nature of the amine component is a key determinant of antibacterial activity. shd-pub.org.rs

Future SAR studies will likely employ computational modeling and molecular docking to rationally design derivatives with improved binding to specific targets. tandfonline.comnih.gov This in-silico approach, combined with empirical synthesis and biological testing, will accelerate the identification of lead compounds with desirable therapeutic or agrochemical profiles.

Exploration of New Biological Targets and Pathways

Derivatives of pyrazole compounds have been shown to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Future research will focus on identifying novel targets and elucidating the molecular pathways through which derivatives of this compound exert their effects.

Some of the established and emerging biological targets for pyrazole-based compounds include:

Protein Kinases: Many pyrazole derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govmdpi.com Targets include Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Bruton's tyrosine kinase (BTK). nih.govmdpi.com The pyrazole scaffold is considered a "privileged structure" for designing kinase inhibitors. mdpi.com

Enzymes: Pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammation, and 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides. nih.govnih.govacs.org

DNA: Some pyrazole-carboxamide derivatives have been found to bind to the minor groove of DNA and exhibit DNA cleavage activity, suggesting that DNA could be a potential therapeutic target. jst.go.jp

Microbial Targets: In the context of infectious diseases, pyrazole derivatives have been found to target essential mycobacterial proteins like MmpL3, which is involved in cell wall synthesis. nih.gov

The exploration of new biological targets will be facilitated by high-throughput screening of derivative libraries against a wide range of assays. Furthermore, advances in chemical biology and proteomics will enable the identification of the direct binding partners of these compounds within the cell, providing a deeper understanding of their mechanism of action.

Development of More Potent and Selective Therapeutic and Agrochemical Agents

The ultimate goal of research on this compound derivatives is the development of improved therapeutic and agrochemical agents that are more potent, selective, and have favorable safety profiles.

Therapeutic Agents:

The diverse biological activities of pyrazole derivatives make them attractive candidates for drug development in various therapeutic areas, including:

Oncology: The ability of pyrazoles to inhibit multiple cancer-related targets like kinases makes them promising anticancer agents. nih.govnih.gov Future efforts will focus on developing derivatives with enhanced selectivity for cancer cells over normal cells to minimize side effects.

Inflammatory Diseases: As inhibitors of enzymes like COX, pyrazole derivatives hold promise for the treatment of inflammatory conditions. nih.gov Optimization efforts will aim to produce compounds with improved anti-inflammatory activity and reduced gastrointestinal and cardiovascular side effects. nih.gov

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown activity against bacteria, fungi, and viruses, and further optimization could lead to new classes of anti-infective drugs. shd-pub.org.rsnih.gov

Agrochemical Agents:

Pyrazole derivatives have also found significant applications in agriculture as pesticides. acs.orgresearchgate.net

Herbicides: Pyrazole-based compounds that inhibit the HPPD enzyme are effective herbicides. nih.govacs.org Future research will focus on developing derivatives with improved crop safety and a broader spectrum of weed control. nih.govacs.org

Insecticides and Fungicides: Pyrazole carboxamides have been developed as potent insecticides. acs.org Novel pyrazole carboxylate derivatives are also being explored as potential fungicides. acs.org The development of more selective agents will be crucial to minimize the impact on beneficial insects and the environment.

The development of more potent and selective agents will be driven by a continuous cycle of design, synthesis, biological evaluation, and SAR analysis. The versatility of the this compound scaffold ensures its continued importance as a key building block in the quest for new and improved chemical entities for medicine and agriculture.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and analytical methods for characterizing 4-bromo-1H-pyrazole-3-carboxylic acid?

  • Methodology : Use 1H/13C NMR to confirm the pyrazole ring substitution pattern and bromine position. Compare spectral data with structurally similar compounds (e.g., 4-bromo-1-methyl derivatives) to validate assignments . High-resolution mass spectrometry (HRMS) confirms molecular weight (190.98 g/mol) and isotopic patterns for bromine . HPLC (≥95% purity) ensures compound integrity for downstream applications .
  • Data Reference :

PropertyValueSource
Molecular FormulaC₄H₃BrN₂O₂
CAS No.13745-17-0

Q. What are the standard synthetic routes for this compound?

  • Methodology : Start with pyrazole-3-carboxylic acid derivatives. Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to RT). Protect the carboxylic acid group if necessary to avoid side reactions . Post-synthesis purification involves recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers ensure purity and stability during storage?

  • Methodology : Store under anhydrous conditions (sealed, desiccated, room temperature) to prevent hydrolysis of the carboxylic acid group . Monitor stability via periodic HPLC analysis and assess decomposition products (e.g., decarboxylation or debromination) using TLC .

Advanced Research Questions

Q. How does bromine substitution at the 4-position influence reactivity in cross-coupling reactions?

  • Methodology : The 4-bromo group facilitates Suzuki-Miyaura couplings with aryl boronic acids (Pd catalysis) to generate biaryl derivatives. Compare reactivity with chloro or nitro analogs (e.g., 4-chloro-1-methylpyrazole-3-carboxylic acid) to assess electronic effects . Kinetic studies under varying conditions (e.g., solvent polarity, temperature) reveal bromine’s role in regioselectivity .

Q. What structural insights can X-ray crystallography provide for derivatives of this compound?

  • Methodology : Single-crystal X-ray analysis of derivatives (e.g., 4-bromo-1-allyl-pyrazole-3-carboxylic acid) reveals hydrogen-bonding networks (O–H···N, N–H···O) stabilizing the lattice . Compare bond lengths/angles with DFT-optimized structures to validate computational models .

Q. How can modifications to the pyrazole ring enhance bioactivity in drug discovery?

  • Methodology : Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 3) to improve metabolic stability. Test derivatives in anti-inflammatory assays (COX-2 inhibition) or antimicrobial screens (MIC against S. aureus). SAR studies show that bromine enhances lipophilicity, impacting membrane permeability .

Q. What are the challenges in achieving regioselectivity during electrophilic substitution?

  • Methodology : Use directing group strategies (e.g., carboxylic acid as a meta-director) to control bromination. Computational modeling (e.g., Fukui indices) predicts reactive sites. Experimental validation via competitive reactions with 1-methyl vs. 1-H analogs highlights steric and electronic effects .

Q. How does the compound behave under acidic or basic conditions?

  • Methodology : Conduct pH-dependent stability studies (e.g., 0.1 M HCl/NaOH, 24 h). LC-MS identifies degradation products: decarboxylation (→ 4-bromo-1H-pyrazole) dominates under acidic conditions, while base promotes deprotonation without decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-bromo-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.